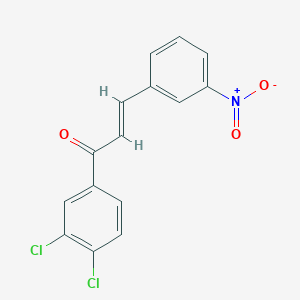

(2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3/c16-13-6-5-11(9-14(13)17)15(19)7-4-10-2-1-3-12(8-10)18(20)21/h1-9H/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTFYSOZOAFFHU-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

3,4-Dichlorobenzaldehyde+3-NitroacetophenoneBase, Solventthis compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield the corresponding amine derivative. This can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

Substitution: The dichloro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

Oxidation: Epoxides, hydroxylated derivatives

Reduction: Amino derivatives

Substitution: Substituted chalcones with various functional groups

Scientific Research Applications

Chemistry:

Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various chalcone derivatives with potential biological activities.

Catalysis: It can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

Biology and Medicine:

Antimicrobial Activity: Some derivatives of this compound have shown promising antimicrobial properties against various bacterial and fungal strains.

Anticancer Activity: Research has indicated potential anticancer activity, making it a candidate for further investigation in cancer therapy.

Industry:

Dye and Pigment Production: The compound and its derivatives can be used in the synthesis of dyes and pigments due to their chromophoric properties.

Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

Mechanism of Action

The biological activity of (2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on aromatic rings significantly impacts physicochemical and biological properties. Key comparisons include:

- (2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one (CAS 905429-23-4): Differs in chlorine positions (2,5- vs. 3,4-dichlorophenyl).

- (2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 25870-68-2): Replaces chlorine with a methyl group, reducing electronegativity and increasing lipophilicity. This may lower reactivity in polar environments but improve membrane permeability .

Electronic and Steric Effects

- (2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 138716-24-2): Substitutes nitro with dimethylamino, introducing electron-donating effects. This reduces conjugation efficiency and alters UV-Vis absorption spectra compared to the nitro analogue .

- (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (CAS 1193360-16-5): Methoxy groups are electron-donating, countering the nitro group’s electron withdrawal. This balance may reduce antibacterial efficacy but improve nonlinear optical (NLO) properties .

Crystallographic and Spectral Properties

- Crystal Packing : The title compound’s 3,4-dichloro and 3-nitro substituents promote intermolecular C–H···O and π–π interactions, as seen in similar structures like (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one .

- Dihedral Angles : Compared to (2E)-1-(3-bromophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-en-1-one (dihedral angle: 15.2°), the 3,4-dichloro substitution may increase planarity, enhancing conjugation and NLO properties .

Data Tables

Table 1: Structural and Physical Properties of Selected Chalcones

Biological Activity

The compound (2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a conjugated system that enhances its biological activity through various mechanisms. The presence of the dichlorophenyl and nitrophenyl groups contributes to its reactivity and interaction with biological targets.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 320.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:

- Breast Cancer Cells : The compound inhibited cell proliferation and triggered apoptotic pathways, leading to increased cell death.

- Lung Cancer Cells : It demonstrated cytotoxic effects by disrupting mitochondrial function and activating caspase pathways.

Case Study: Breast Cancer Inhibition

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Antimicrobial Activity

Chalcone derivatives are known for their antimicrobial properties. This compound has been evaluated against a range of pathogens:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

- Fungal Strains : Exhibited antifungal activity against Candida albicans with an MIC of 20 µg/mL.

Table: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Q & A

Q. What are the standard synthetic routes for (2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and aromatic aldehydes. Key steps include:

- Using ethanol or methanol as solvents to enhance solubility of reactants.

- Catalyzing the reaction with acid (e.g., thionyl chloride) or base (e.g., NaOH) to promote enolate formation .

- Optimizing molar ratios (e.g., 1:1.1 ketone-to-aldehyde) and reaction time (6–12 hours) to maximize yield.

- Purification via recrystallization or column chromatography to achieve >95% purity .

Table 1: Representative Synthesis Conditions

| Reactants | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 3,4-Dichloroacetophenone + 3-Nitrobenzaldehyde | Ethanol | Thionyl chloride | 78 | 98 |

Q. Which spectroscopic techniques are most effective for confirming the E-configuration and structural integrity?

Methodological Answer:

- 1H NMR : The coupling constant (J) between α,β-unsaturated protons (typically 12–16 Hz) confirms the E-configuration .

- IR Spectroscopy : Stretching vibrations at ~1650–1680 cm⁻¹ (C=O) and ~1520 cm⁻¹ (NO₂) validate functional groups .

- XRD Crystallography : Single-crystal analysis provides unambiguous proof of stereochemistry and bond angles (e.g., C=C bond length ~1.34 Å) .

Advanced Questions

Q. How do experimental XRD data compare with DFT-based models in predicting molecular geometry?

Methodological Answer: Studies on analogous enones show strong agreement between XRD and DFT/B3LYP calculations:

- Bond lengths (e.g., C=O: 1.22 Å experimental vs. 1.24 Å theoretical) and dihedral angles (e.g., 176° experimental vs. 178° theoretical) .

- Discrepancies <2% arise from lattice packing forces in XRD vs. gas-phase DFT models. To mitigate, include solvent effects in computations .

Table 2: Experimental vs. Theoretical Parameters

| Parameter | XRD Value | DFT Value | Deviation (%) | Reference |

|---|---|---|---|---|

| C=C Bond Length | 1.34 Å | 1.33 Å | 0.7 | |

| C=O Bond Length | 1.22 Å | 1.24 Å | 1.6 |

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for enone systems?

Methodological Answer:

- Cross-validation : Use multiple techniques (e.g., NMR, IR, HR-MS) to confirm functional groups. For example, DFT-predicted UV-Vis λmax (~350 nm) should align with experimental spectra .

- Solvent correction : Apply polarizable continuum models (PCM) in DFT to account for solvent effects on electronic transitions .

- Dynamic effects : Include vibrational analysis (e.g., Raman) to detect conformational flexibility not captured in static models .

Q. How do substituents (3,4-dichlorophenyl vs. 3-nitrophenyl) influence electronic properties?

Methodological Answer:

- Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce electron density on the enone system, lowering HOMO-LUMO gaps (e.g., 4.2 eV for this compound vs. 4.5 eV for non-substituted analogs) .

- DFT calculations reveal enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic attack in reactivity studies .

Research Design Considerations

Q. What experimental controls are critical in assessing antimicrobial activity for this compound?

Methodological Answer:

- Use positive controls (e.g., chloramphenicol) and negative controls (solvent-only) in agar diffusion assays.

- Standardize microbial inoculum density (e.g., 0.5 McFarland standard) and incubation conditions (37°C, 24 hours) .

- Perform dose-response studies (e.g., 10–100 µg/mL) to determine minimum inhibitory concentrations (MICs) .

Data Interpretation Challenges

Q. Why might NMR spectra show unexpected splitting patterns for aromatic protons?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.